Cas no 61254-44-2 (1-Bromo-3-methylimidazo[1,5-a]pyridine)

1-Bromo-3-methylimidazo[1,5-a]pyridine is a heterocyclic organic compound featuring a bromine substituent at the 1-position and a methyl group at the 3-position of the imidazo[1,5-a]pyridine scaffold. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex nitrogen-containing frameworks. The bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. Its stability under standard conditions and compatibility with diverse reaction conditions enhance its utility in medicinal chemistry and material science. The compound’s well-defined reactivity profile ensures reproducibility in synthetic applications.
1-Bromo-3-methylimidazo[1,5-a]pyridine structure
61254-44-2 structure
Product Name:1-Bromo-3-methylimidazo[1,5-a]pyridine
CAS No:61254-44-2
MF:C8H7BrN2
MW:211.058580636978
CID:869890
PubChem ID:4738512
Update Time:2025-05-20

1-Bromo-3-methylimidazo[1,5-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-methylimidazo[1,5-a]pyridine
    • 1-Bromo-3-methyl-imidazo[1,5-a]pyridine
    • 1-Brom-3-methylimidazopyridin
    • Inchi: 1S/C8H7BrN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H,1H3
    • InChI Key: WPVHAIYEFKCIHX-UHFFFAOYSA-N
    • SMILES: BrC1=C2C=CC=CN2C(C)=N1

Computed Properties

  • Exact Mass: 209.97900
  • Monoisotopic Mass: 209.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.3Ų

Experimental Properties

  • PSA: 17.30000
  • LogP: 2.40520

1-Bromo-3-methylimidazo[1,5-a]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Bromo-3-methylimidazo[1,5-a]pyridine Pricemore >>

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Additional information on 1-Bromo-3-methylimidazo[1,5-a]pyridine

Comprehensive Guide to 1-Bromo-3-methylimidazo[1,5-a]pyridine (CAS No. 61254-44-2): Properties, Applications, and Industry Insights

1-Bromo-3-methylimidazo[1,5-a]pyridine (CAS No. 61254-44-2) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research. This brominated derivative of the imidazo[1,5-a]pyridine scaffold exhibits unique reactivity, making it a valuable intermediate in synthetic chemistry. With a molecular formula of C8H7BrN2, it features a bromine substituent at the 1-position and a methyl group at the 3-position, offering versatile functionalization opportunities.

Recent advancements in imidazo[1,5-a]pyridine chemistry have sparked interest in this compound, particularly for designing kinase inhibitors and fluorescence probes. Researchers highlight its role in constructing bioactive molecules, with applications ranging from drug discovery to material science. The compound’s electron-rich aromatic system enables participation in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern medicinal chemistry.

From an industrial perspective, CAS 61254-44-2 addresses growing demand for high-value intermediates in API (Active Pharmaceutical Ingredient) synthesis. Its compatibility with green chemistry principles—such as catalyst recycling and solvent optimization—aligns with sustainability trends. Analytical techniques like HPLC and NMR confirm its high purity (>98%), a critical factor for regulatory compliance in GMP manufacturing.

Emerging discussions in scientific forums focus on the compound’s potential in cancer therapeutics, particularly as a building block for PARP inhibitors. Patent analyses reveal its inclusion in novel small-molecule drugs targeting oxidative stress pathways. Additionally, its photophysical properties are explored for OLED materials, responding to the electronics industry’s need for efficient emitters.

For laboratories handling 1-Bromo-3-methylimidazo[1,5-a]pyridine, proper storage under inert conditions (e.g., nitrogen atmosphere) is recommended to prevent degradation. Suppliers often provide technical data sheets detailing storage stability and compatibility with common reagents, ensuring safe handling in multistep syntheses.

In summary, 61254-44-2 represents a strategic asset for researchers exploring nitrogen-containing heterocycles. Its dual functionality—combining a reactive bromine leaving group and an electron-donating methyl group—positions it as a keystone in developing next-generation therapeutic agents and functional materials.

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